molecular formula C23H21FN4O2S B11605352 N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Cat. No.: B11605352
M. Wt: 436.5 g/mol
InChI Key: AUEJBAVROICCRD-UHFFFAOYSA-N
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Description

N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phthalazinyl group, a fluorophenyl group, and a benzenesulfonamide group.

Preparation Methods

The synthesis of N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves multiple steps, including the formation of the phthalazinyl and fluorophenyl groups, followed by their coupling with the benzenesulfonamide group. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may have potential as a pharmaceutical agent due to its unique structural features. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-ethyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide can be compared with other similar compounds, such as N-tert-butyl-5-{4-[(4-fluorophenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide . These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O2S

Molecular Weight

436.5 g/mol

IUPAC Name

N-ethyl-5-[4-(4-fluoroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H21FN4O2S/c1-3-25-31(29,30)21-14-16(9-8-15(21)2)22-19-6-4-5-7-20(19)23(28-27-22)26-18-12-10-17(24)11-13-18/h4-14,25H,3H2,1-2H3,(H,26,28)

InChI Key

AUEJBAVROICCRD-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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